molecular formula C7H14NO5P B1681618 Selfotel CAS No. 110347-85-8

Selfotel

Cat. No. B1681618
M. Wt: 223.16 g/mol
InChI Key: LPMRCCNDNGONCD-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selfotel (CGS-19755) is a drug that acts as a competitive NMDA antagonist, directly competing with glutamate for binding to the receptor . It was initially researched for the treatment of stroke .


Synthesis Analysis

An asymmetric synthesis of cyclic amino acids having piperidine and azepane core structures was realized starting from readily available glycine and alanine esters by combination of phase-transfer catalyzed asymmetric alkylation and subsequent reductive amination .


Molecular Structure Analysis

The molecular formula of Selfotel is C7H14NO5P, with an average mass of 223.163 Da and a monoisotopic mass of 223.060959 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Selfotel are not detailed in the available literature, it’s known that Selfotel acts as a competitive NMDA antagonist .


Physical And Chemical Properties Analysis

Selfotel is a racemic mixture with the chemical name (+/−)-cis-4-(phosphonomethyl)2-piperidine carboxylic acid; it is a rigid analog of 2-amino-5-phosphonopenranoic acid (AP5). It is relatively stable under normal (ambient) conditions, but the compound should be protected from excessive heat .

Scientific Research Applications

Neuroprotection in Stroke and Traumatic Brain Injury

Selfotel has been investigated for its neuroprotective efficacy in animal models of focal and global ischemia and traumatic brain injury. In these studies, Selfotel showed promise in reducing ischemia-induced neuronal cell death and infarct size, and in attenuating neuronal injury. However, clinical trials in humans, particularly in the context of acute ischemic stroke and severe traumatic brain injury, did not yield favorable outcomes. Two large multinational placebo-controlled trials for each indication were initiated, but they were terminated due to concerns about safety and lack of potential benefit (Davis et al., 1997).

Neurotoxicity Concerns

Further research raised concerns about the possible neurotoxic effects of Selfotel in patients with ischemic stroke. A study noted an imbalance in early mortality among Selfotel-treated patients, particularly those with severe stroke, suggesting potential neurotoxic effects in brain ischemia (Davis et al., 2000).

Safety and Tolerance in Neurosurgery Patients

A study examining the safety and tolerability of Selfotel in neurosurgery patients found that doses up to 2.0 mg/kg could be administered safely. Although side effects, such as psychomimetic symptoms, were observed, they were generally tolerable and reversible. The study highlighted the need for further exploration of Selfotel use in patients at risk for cerebral injury (Yenari et al., 1998).

Pharmacology and Clinical Testing

Selfotel, as a potent N-methyl-D-aspartate antagonist, has shown to reduce ischemia-induced infarct size and neuronal cell death. Its pharmacological profile includes rapid brain entry and measurable levels in the cerebral spinal fluid for up to 18 hours post-administration. Despite these promising features, pivotal clinical trials in acute ischemic stroke and severe traumatic brain injury were not successful (Schmutz et al., 1997).

Failure in Treating Severe Head Injury

Clinical trials involving Selfotel for the treatment of severe head injury showed no significant difference in mortality rates between treatment groups. The trials were stopped prematurely due to concerns about increased deaths and serious brain-related adverse events. This led to an analysis of the potential application of the data to future trial designs (Morris et al., 1999).

Implications for Future Research

The research on Selfotel underscores the challenges in translating promising animal model results to clinical efficacy in humans. The concerns about safety, particularly in severe neurological conditions, highlight the need for comprehensive preclinical and early-phase clinical studies to better understand the therapeutic potential and limitations of such drugs (Bullock, 1995).

Safety And Hazards

Selfotel was not an effective treatment for acute ischemic stroke. Furthermore, a trend toward increased mortality, particularly within the first 30 days and in patients with severe stroke, suggests that the drug might have a neurotoxic effect in brain ischemia . The safety data sheet for Selfotel suggests that it should be handled with care, and any exposure should be treated immediately .

Future Directions

Despite the challenges faced in the development of neuroprotective strategies in acute ischemic stroke (AIS), newer agents have shown promise in neuroprotection, and human trials are ongoing . The past challenges and limitations in clinical trials and proposed possible ways to address these issues were highlighted .

properties

IUPAC Name

(2S,4R)-4-(phosphonomethyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMRCCNDNGONCD-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@@H]1CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045675
Record name Selfotel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Selfotel

CAS RN

110347-85-8, 113229-62-2
Record name Selfotel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110347-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selfotel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110347858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selfotel, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113229622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selfotel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SELFOTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VGJ4A41L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SELFOTEL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0905W44Y3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Selfotel
Reactant of Route 2
Selfotel
Reactant of Route 3
Selfotel
Reactant of Route 4
Selfotel
Reactant of Route 5
Selfotel
Reactant of Route 6
Selfotel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.